3-Hexyn-1-ol

Descripción general

Descripción

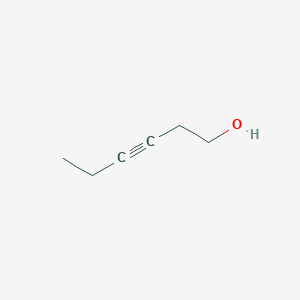

3-Hexyn-1-ol (CAS: 1002-28-4) is a terminal alkyne alcohol with the molecular formula C₆H₁₀O and a molecular weight of 98.15 g/mol. Its structure features a hydroxyl group (-OH) at the first carbon and a triple bond (C≡C) between the third and fourth carbons. This compound is a colorless liquid with a boiling point of ~158.9°C, a density of 0.905 g/cm³, and a flash point of 63.3°C . It is widely used in organic synthesis, particularly in hydrogenation reactions to produce cis- or trans-alkenes, and as a precursor for deuterated compounds in isotopic labeling studies .

Métodos De Preparación

Grignard Reagent-Based Synthesis of 3-Hexyn-1-ol

Reaction Mechanism and Stepwise Procedure

The synthesis of this compound via Grignard reagents involves three sequential steps: (1) formation of ethylacetylene magnesium halide from methyl magnesium halide and propargyl chloride, (2) addition of ethylene oxide to produce a halogenomagnesium salt of hexyn-3-ol-1, and (3) hydrolysis to yield the final product .

Step 1: Formation of Ethylacetylene Magnesium Halide

Methyl magnesium halide (e.g., MeMgCl, MeMgBr, or MeMgI) reacts with propargyl chloride in anhydrous tetrahydrofuran (THF) or a THF-inert solvent mixture. The reaction occurs at temperatures between -50°C and +60°C, with optimal yields achieved at -30°C to +20°C . A molar ratio of 2.0–2.5 moles of methyl magnesium halide per mole of propargyl chloride ensures complete conversion. Copper(I) chloride (0.1–10 g per mole of Grignard reagent) is often added catalytically to accelerate the reaction .

Step 2: Ethylene Oxide Addition

The ethylacetylene magnesium halide intermediate reacts with ethylene oxide (0.5–1 mole per mole of methyl magnesium halide) at -10°C to +40°C. This exothermic reaction forms a halogenomagnesium salt of this compound, which remains stable in the reaction mixture until hydrolysis .

Step 3: Hydrolysis and Isolation

The halogenomagnesium salt is hydrolyzed by adding the reaction mixture to an aqueous ammonium chloride solution. The organic phase, containing this compound, is separated and distilled under reduced pressure to isolate the product. Yields typically range from 54% to 60%, depending on the halide and reaction conditions .

Comparative Analysis with Conventional Methods

Ethylene Oxide and Sodium Ethylacetylene Route

A conventional method involves reacting ethylene oxide with sodium ethylacetylene, derived from acetylene via a multi-step sequence in liquid ammonia . This approach suffers from low yields (<50%), lengthy reaction times, and the need for pressurized equipment to handle ammonia’s low boiling point (-33°C) .

1,2-Butadiene-Derived Synthesis

Another obsolete method starts with 1,2-butadiene, which undergoes sequential conversions to butynyl sodium, butynyl magnesium halide, and finally this compound . Despite moderate yields, the high cost of 1,2-butadiene and reaction temperatures up to 120°C render this method economically unviable .

Advantages of the Grignard Method

The Grignard-based synthesis offers distinct improvements:

-

Cost Efficiency : Propargyl chloride, derived from propargyl alcohol (itself synthesized from acetylene and formaldehyde), is cheaper than 1,2-butadiene .

-

Mild Conditions : Reactions proceed at ambient or sub-ambient temperatures, eliminating the need for high-pressure systems .

-

Scalability : Short reaction times (0.5–5 hours per step) and straightforward isolation steps enhance industrial feasibility .

Industrial Applications and Scalability

The Grignard method is tailored for large-scale production, with yields consistently exceeding 54% even at kilogram-scale trials . The absence of solvent in later stages simplifies waste management, while the recoverability of copper(I) chloride reduces catalyst costs. Furthermore, the intermediate ethylacetylene magnesium halide exhibits excellent stability, allowing batch-wise processing in multi-purpose reactors .

Análisis De Reacciones Químicas

Types of Reactions: 3-Hexyn-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alkenes or alkanes.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide are often used for substitution reactions.

Major Products Formed:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alkenes and alkanes.

Substitution: Various substituted alkynes and alkenes.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Hexyn-1-ol serves as a crucial building block in organic synthesis. It is particularly valuable in:

- Preparation of Complex Molecules : Used in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Fragrance Industry : Acts as a precursor to cis-3-Hexen-1-ol, which is essential for creating fragrances due to its pleasant aroma.

Catalytic Activity

The compound has demonstrated significant catalytic potential, particularly in hydrogenation reactions. Recent studies have shown:

| Catalyst Type | Conversion Rate (%) | Selectivity to cis-3-Hexen-1-ol (%) | Reaction Conditions |

|---|---|---|---|

| Pd Nanoparticles | 99.99 | 100 | 20 °C, 0.3 MPa H₂ |

| Lindlar Catalyst | ~95 | High (specific values not reported) | Ambient temperature |

| Pd/C (Commercial) | ~64 | Variable (19.4% E-isomer produced) | Room temperature |

This table illustrates the efficiency of different catalysts in converting this compound into desirable products while minimizing by-products .

Research has highlighted the biological activities of this compound, including:

- Antifungal Properties : Effective against Aspergillus oryzae, which is significant for food preservation.

- Volatile Organic Compound (VOC) : Emitted by plants during stress, it plays a role in plant defense mechanisms by deterring herbivores and attracting natural enemies .

Green Tea Aroma

A notable study investigated the role of cis-3-Hexen-1-ol in green tea aroma. The compound contributes significantly to the characteristic "green" smell of fresh tea leaves when they are damaged. This finding underscores its ecological significance as a signaling molecule among plants .

Antimicrobial Properties

Another study explored the antimicrobial effects of this compound against various bacterial strains. This property suggests potential applications in developing natural pesticides or food preservatives .

Mecanismo De Acción

The mechanism of action of 3-Hexyn-1-ol involves its interaction with various molecular targets and pathways. In hydrogenation reactions, for example, the compound undergoes selective hydrogenation at the triple bond, facilitated by palladium catalysts. This process involves the adsorption of the alkyne onto the catalyst surface, followed by the addition of hydrogen atoms to form the corresponding alkene .

Comparación Con Compuestos Similares

Structural and Physical Properties

The table below compares 3-Hexyn-1-ol with structurally related compounds:

Key Observations :

- Triple Bond Position : this compound’s terminal alkyne group enables selective hydrogenation to cis-alkenes (e.g., cis-3-hexen-1-ol) using Pd-based catalysts, whereas internal alkynes (e.g., 1-Hexyn-3-ol) show lower reactivity .

- Thermal Stability : 3-Hexen-1-ol (Z), with a double bond, has a similar boiling point but higher stability under oxidative conditions compared to this compound .

- Steric Effects : Branched analogs like 3-Methyl-1-hexyn-3-ol exhibit reduced catalytic activity due to hindered access to the triple bond .

Reactivity in Hydrogenation Reactions

This compound is a benchmark substrate for testing chemo- and stereoselective hydrogenation catalysts. Key findings include:

- Catalyst Selectivity: Lindlar Catalyst (Pd/CaCO₃): Achieves >95% selectivity for cis-3-hexen-1-ol but requires toxic lead additives . Pd-intB/C: A boron-modified Pd catalyst achieves 98% selectivity for cis-3-hexen-1-ol without over-hydrogenation to hexanol, outperforming Lindlar catalysts . Cu-Pd Bimetallic Catalysts: Enhance selectivity by suppressing subsurface hydride formation, critical for avoiding alkane byproducts .

- Comparison with 3-Hexen-1-ol: Hydrogenation of 3-Hexen-1-ol (Z) typically proceeds to hexanol with minimal selectivity challenges, whereas this compound’s triple bond demands precise control to avoid over-reduction .

Research Findings and Data Tables

Table 1: Hydrogenation Performance of this compound vs. Similar Compounds

Insights :

Actividad Biológica

3-Hexyn-1-ol, an alkyne alcohol with the chemical formula C₆H₁₀O, has garnered attention in various fields of research due to its unique biological activities. This compound is primarily studied for its potential applications in catalysis, fragrance production, and its role as a plant volatile. This article reviews the biological activities of this compound, focusing on its chemical properties, catalytic applications, and ecological significance.

This compound is characterized by a triple bond between the second and third carbon atoms in its chain, making it a member of the alkyne family. Its structure can be represented as follows:

This alkyne alcohol exhibits both hydrophobic and hydrophilic properties due to its hydrocarbon tail and hydroxyl group, respectively. Such properties influence its solubility and reactivity in various chemical reactions.

Catalytic Activity

Recent studies have highlighted the catalytic potential of this compound in hydrogenation reactions. For instance, the use of palladium catalysts has shown high efficiency in converting this compound into cis-3-hexen-1-ol, a compound valued for its pleasant aroma and flavor profile.

Table 1: Catalytic Hydrogenation of this compound

| Catalyst Type | Conversion Rate (%) | Selectivity to cis-3-Hexen-1-ol (%) | Reaction Conditions |

|---|---|---|---|

| Pd Nanoparticles | 99.99 | 100 | 20 °C, 0.3 MPa H₂ |

| Lindlar Catalyst | ~95 | High (specific values not reported) | Ambient temperature |

| Pd/C (Commercial) | ~64 | Variable (19.4% E-isomer produced) | Room temperature |

The catalytic hydrogenation process is notable for achieving high selectivity towards the desired product while minimizing by-products such as hexanol and E-isomers .

Ecological Role

In ecological studies, this compound has been identified as a volatile organic compound (VOC) emitted by plants, particularly during mechanical injury or stress. This compound plays a significant role in plant defense mechanisms by acting as an allelochemical that can deter herbivores and attract natural enemies of pests.

Case Study: Green Tea Aroma

A study focused on the role of cis-3-hexen-1-ol (a product of this compound) in green tea demonstrated its importance in contributing to the characteristic aroma of fresh tea leaves. The study noted that this compound is released when leaves are damaged, signaling other plants and organisms in the vicinity .

Antimicrobial Properties

Research has also indicated that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, which could have implications for its use in food preservation or as a natural pesticide.

Q & A

Q. Basic: What are the recommended methods for synthesizing 3-Hexyn-1-ol in laboratory settings?

This compound is typically synthesized via alkynylation reactions, such as the nucleophilic addition of acetylides to carbonyl compounds. For example, propargyl alcohol derivatives can react with Grignard reagents under controlled conditions. A common approach involves the reaction of 1-pentyne with formaldehyde in the presence of a strong base (e.g., sodium amide) to form the terminal alkyne alcohol. Experimental protocols should emphasize inert atmosphere conditions (argon/nitrogen) to prevent oxidation and side reactions. Characterization via NMR (¹H and ¹³C) and FT-IR is critical to confirm the triple bond (C≡C stretch at ~2100–2260 cm⁻¹) and hydroxyl group (broad O-H stretch at ~3200–3600 cm⁻¹) .

Q. Basic: How should researchers handle and store this compound to ensure stability?

Due to its terminal alkyne and alcohol functional groups, this compound is sensitive to moisture and oxidation. Storage recommendations include:

- Sealed containers : Use amber glass vials under inert gas (argon) to minimize air exposure.

- Temperature : Store at 2–8°C for short-term use; long-term storage may require −20°C.

- Handling : Use gloves and eye protection to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors .

Q. Advanced: What catalytic pathways govern the selective hydrogenation of this compound to cis- or trans-alkenols?

Selective hydrogenation of this compound to cis-3-hexen-1-ol (R1) or trans-3-hexen-1-ol (R2) depends on catalyst choice and reaction conditions:

Q. Advanced: How can researchers resolve contradictions in kinetic data for this compound hydrogenation?

Contradictions in apparent reaction rates (e.g., discrepancies between hydrogen uptake and product yields) often arise from:

- Mass transfer limitations : Agitation speed and catalyst dispersion affect H₂ availability.

- Byproduct formation : Isomerization (cis→trans) or side reactions (e.g., dimerization) skew kinetic models.

To address this, use in situ spectroscopic techniques (e.g., FT-IR monitoring) and validate data with control experiments (e.g., isolating intermediates). Statistical tools like ANOVA can identify systematic vs. random errors .

Q. Advanced: What analytical techniques are most effective for detecting trace decomposition products in aged this compound samples?

Aged samples may contain peroxides (from alkyne oxidation) or oligomers. Recommended workflows:

GC-MS : Detect low-molecular-weight degradation products (e.g., hexanal, hexanoic acid).

HPLC-UV/RI : Quantify oligomers using reverse-phase columns.

Karl Fischer titration : Measure water content to assess hydrolysis.

Cross-reference with freshly synthesized batches to establish baseline purity thresholds .

Q. Basic: What spectroscopic markers distinguish this compound from its hydrogenation products?

Key spectral differences include:

- ¹H NMR : Terminal alkyne proton at δ 1.8–2.1 ppm (disappears post-hydrogenation).

- ¹³C NMR : Alkyne carbons at δ 70–85 ppm; alkene carbons (cis/trans) appear at δ 115–130 ppm.

- FT-IR : Loss of C≡C stretch (~2100 cm⁻¹) and emergence of C=C stretch (~1650 cm⁻¹) after hydrogenation .

Q. Advanced: How does solvent polarity influence the reaction efficiency of this compound in Sonogashira coupling?

In Sonogashira cross-coupling, solvent choice impacts catalytic activity:

- Polar aprotic solvents (e.g., DMF, THF): Enhance Pd catalyst solubility but may promote proto-decupling side reactions.

- Nonpolar solvents (e.g., toluene): Reduce side reactions but require higher temperatures.

Optimization involves balancing dielectric constant and coordinating ability. Additives like CuI or PPh₃ can stabilize intermediates .

Propiedades

IUPAC Name |

hex-3-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEHKVYXWLXRRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061385 | |

| Record name | 3-Hexyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002-28-4 | |

| Record name | 3-Hexyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexyn-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hexyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-3-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXYN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X07KYI4GTH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.